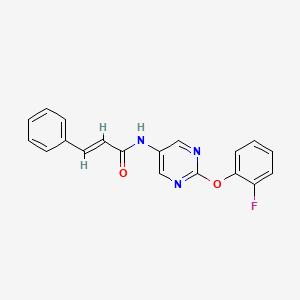

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitumor and Anticancer Activities

Research indicates that derivatives and analogues related to "N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide" have shown promising antitumor and anticancer properties. For instance, fluorocyclopentenyl-cytosine, a compound designed based on cyclopentenyl-pyrimidines, exhibited potent antigrowth effects across a broad spectrum of tumor cell lines and demonstrated significant antitumor activity in vivo models of human lung cancer (Choi et al., 2012). Similarly, heteroatom-substituted analogues of cinnamic acid derivatives, including pyrimidine analogues, have shown to induce cell cycle arrest and apoptosis in cancer cells, indicating a potential for treatment of acute myeloid leukemia (Xia et al., 2011).

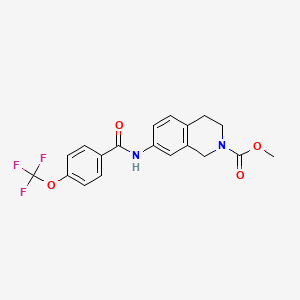

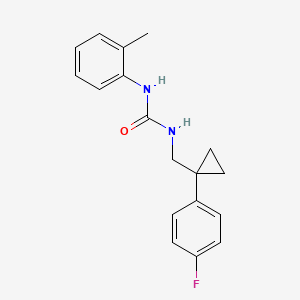

Synthesis and Structural Modifications

The synthesis and structural modification of pyrimidine derivatives have been a focus to enhance pharmacologic properties such as solubility, bioavailability, and reduced toxicity, without impacting their apoptosis-inducing activity. This approach has led to the development of more promising candidates for therapeutic applications, as seen in studies involving the modification of cinnamic acid derivatives (Xia et al., 2011).

Drug Development and Therapeutic Applications

Compounds related to "N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide" have been investigated for their potential in drug development, especially in the treatment of various types of cancer. The selective inhibition of Met kinase superfamily by substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides underscores the potential of structurally similar compounds in targeted cancer therapy (Schroeder et al., 2009).

Mécanisme D'action

Target of Action

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide, also known as (E)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-phenylprop-2-enamide, is a novel 2-aminopyrimidine derivative Similar 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities, suggesting that their targets may be related to the causative organisms of sleeping sickness and malaria .

Mode of Action

It is known that the compound interacts with its targets, possibly causing changes that inhibit the growth or survival of the target organisms .

Biochemical Pathways

Given its potential antitrypanosomal and antiplasmodial activities, it may affect pathways related to the life cycle or metabolism of trypanosoma brucei rhodesiense and plasmodium falciparum .

Result of Action

Given its potential antitrypanosomal and antiplasmodial activities, it may inhibit the growth or survival of trypanosoma brucei rhodesiense and plasmodium falciparum .

Propriétés

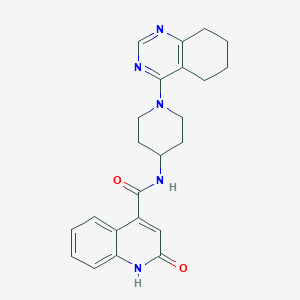

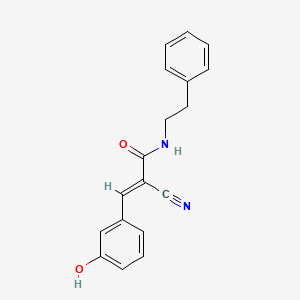

IUPAC Name |

(E)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O2/c20-16-8-4-5-9-17(16)25-19-21-12-15(13-22-19)23-18(24)11-10-14-6-2-1-3-7-14/h1-13H,(H,23,24)/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGOALZPLIOMLQ-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2395388.png)

![N-(2-chlorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2395393.png)

![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2395394.png)

![N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2395402.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide](/img/structure/B2395403.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2395407.png)